An In-Depth Technical Guide to 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fused heterocyclic scaffold, imidazo[1,5-a]pyrazine, is a cornerstone in modern medicinal chemistry. Its derivatives have shown a wide range of biological activities, leading to the development of successful therapeutic agents. A prime example is Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor featuring this core structure, which is used in the treatment of certain types of cancer. The tetrahydro-derivative, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, serves as a key building block for introducing three-dimensional character into molecules, a desirable trait for improving drug-like properties.
This guide focuses on a particularly valuable derivative: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine . The strategic placement of the bromine atom on the imidazole ring provides a versatile handle for a variety of cross-coupling reactions, making it an essential intermediate for the synthesis of compound libraries and the exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity profile with detailed experimental protocols for key transformations, and its applications in drug discovery.
Core Chemical and Physical Properties
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a stable, crystalline solid at room temperature. Its core structure consists of a saturated pyrazine ring fused to an imidazole ring, with a bromine atom at the 1-position.
| Property | Value | Source |
| CAS Number | 1188265-59-9 | |
| Molecular Formula | C₆H₈BrN₃ | |
| Molecular Weight | 202.05 g/mol | |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Boiling Point | 398.3 ± 42.0 °C (Predicted) | |
| Density | 1.92 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (predicted) | General chemical knowledge |
Synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
A plausible and efficient synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine starts from the commercially available 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The key transformation is the selective bromination of the imidazole ring.
Caption: Synthetic route to 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
Experimental Protocol: Bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
This protocol is based on established methods for the bromination of similar electron-rich heterocyclic systems.
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Reaction Setup: To a solution of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq) in a suitable anhydrous solvent such as ethanol or dichloromethane, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The use of NBS is advantageous as it allows for a more controlled bromination compared to liquid bromine and simplifies the work-up procedure.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
Chemical Reactivity and Key Transformations
The bromine atom at the C1 position of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is strategically positioned for various palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a versatile building block in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is an excellent substrate for coupling with a wide range of boronic acids and their derivatives.[1][2]
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
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Reaction Setup: In a reaction vessel, combine 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
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Solvent and Degassing: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water. Degassing is crucial to prevent the oxidation of the palladium(0) catalyst.
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the reaction is complete as monitored by TLC or LC-MS.
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Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with a diverse range of primary and secondary amines.
Caption: Key components of the Buchwald-Hartwig amination reaction.
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Reaction Setup: To a reaction vessel under an inert atmosphere, add 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq), the desired amine (1.2 eq), a palladium precursor such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand like Xantphos or BINAP (0.04-0.10 eq), and a strong base such as cesium carbonate or sodium tert-butoxide (1.5-2.0 eq).
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Solvent: Add an anhydrous aprotic solvent like toluene or 1,4-dioxane.
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Reaction Conditions: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as determined by an appropriate monitoring technique.
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Work-up and Purification: Cool the reaction mixture, filter through a pad of celite to remove insoluble salts, and concentrate the filtrate. The residue is then purified by column chromatography to yield the aminated product.
Applications in Medicinal Chemistry and Drug Discovery
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, and its bromo-derivative is a key intermediate in the synthesis of biologically active molecules.
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Bruton's Tyrosine Kinase (BTK) Inhibitors: The imidazo[1,5-a]pyrazine core is central to the design of potent and selective BTK inhibitors for the treatment of B-cell malignancies and autoimmune diseases. The ability to functionalize the 1-position of the ring system via the bromo-intermediate allows for fine-tuning of the inhibitor's potency and selectivity.
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Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Derivatives of tetrahydro-imidazo[1,5-a]pyrazine have been investigated as inhibitors of DPP-IV, a key target in the management of type 2 diabetes.[3][4] The bromo-derivative provides a convenient starting point for the synthesis of novel DPP-IV inhibitors with improved pharmacokinetic profiles.
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Other Therapeutic Areas: The versatility of the 1-bromo-substituted scaffold allows for its use in the exploration of other biological targets. The pyrazine moiety is a common feature in many bioactive compounds, and the ability to introduce diverse substituents via cross-coupling reactions makes this a valuable tool for lead discovery and optimization in various therapeutic areas.
Safety and Handling
As with all laboratory chemicals, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a high-value building block for medicinal chemists and drug discovery scientists. Its key feature is the synthetically versatile bromine atom, which allows for the introduction of a wide array of functional groups through robust and well-established cross-coupling methodologies. The importance of the core scaffold in clinically relevant molecules underscores the utility of this intermediate in the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and reactivity, enabling researchers to effectively incorporate this valuable compound into their research programs.
References
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1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Echemi.
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Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate.
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
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Tetrahydro-imidazo[1,5-α]pyrazine derivatives, preparation process and medicinal use thereof - Patent US-8207161-B2 - PubChem.
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EP2230241A1 - Tetrahydro-imidazoý1,5-a¨pyrazine derivatives, preparation methods and medical uses thereof - Google Patents.
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Buchwald–Hartwig amination - Wikipedia.
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
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Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate.
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Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed Central.
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Suzuki Coupling - Organic Chemistry Portal.
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.
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